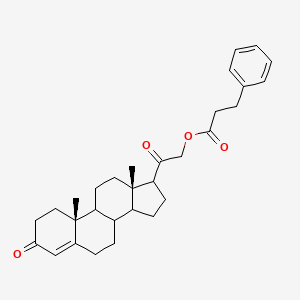
(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 3-phenylpropanoate is a synthetic steroidal ester This compound is structurally related to pregnane derivatives and is characterized by the presence of a 3-phenylpropanoate ester group at the 21st carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 3-phenylpropanoate typically involves the esterification of a pregnane derivative with 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
Aplicaciones Científicas De Investigación
(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including hormonal imbalances and inflammatory diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 3-phenylpropanoate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in changes in gene expression, protein synthesis, and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- (8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl acetate
- (8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl butyrate
- (8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl valerate
Uniqueness
(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 3-phenylpropanoate is unique due to the presence of the 3-phenylpropanoate ester group, which imparts distinct physicochemical properties and biological activities. This differentiates it from other similar compounds, which may have different ester groups and, consequently, different pharmacological profiles.
Propiedades
IUPAC Name |
[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O4/c1-29-16-14-22(31)18-21(29)9-10-23-24-11-12-26(30(24,2)17-15-25(23)29)27(32)19-34-28(33)13-8-20-6-4-3-5-7-20/h3-7,18,23-26H,8-17,19H2,1-2H3/t23?,24?,25?,26?,29-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQKMAWYKDSBAX-DNRJYWFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2C(=O)COC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
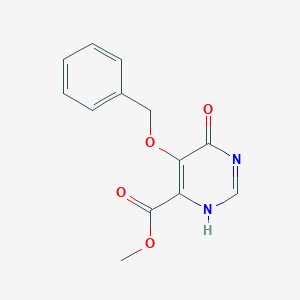
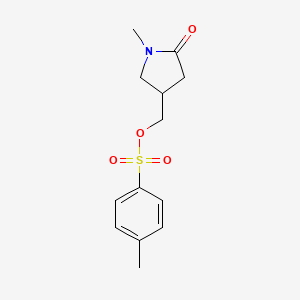
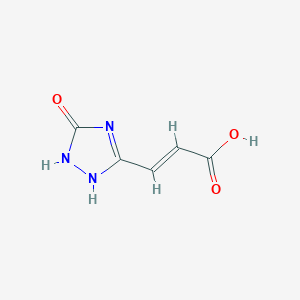
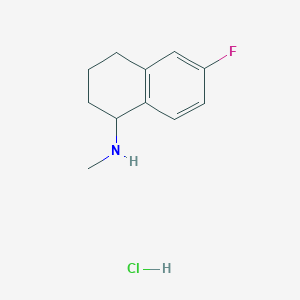
![tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B7946182.png)
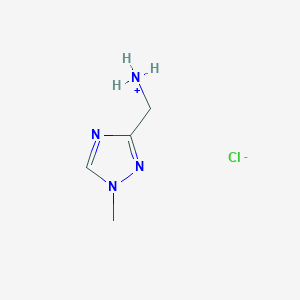

![7,7-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B7946202.png)
![7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid](/img/structure/B7946208.png)
![6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid](/img/structure/B7946213.png)
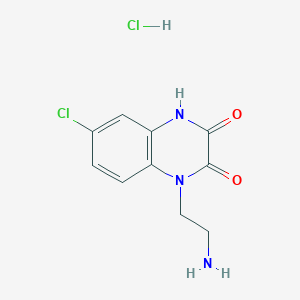
![5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7946236.png)
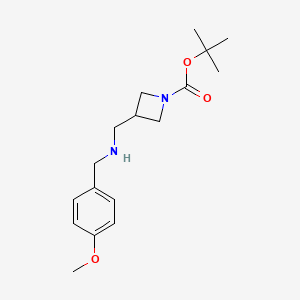
![6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7946252.png)
